molecular formula C19H17N5OS2 B11493615 Acetamide, 2-(9-allyl-9H-1,3,4,9-tetraazafluoren-2-ylsulfanyl)-N-(thiophen-2-yl)methyl-

Acetamide, 2-(9-allyl-9H-1,3,4,9-tetraazafluoren-2-ylsulfanyl)-N-(thiophen-2-yl)methyl-

Cat. No.: B11493615
M. Wt: 395.5 g/mol
InChI Key: LOJRKYUHUJFVNN-UHFFFAOYSA-N
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Description

2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a triazinoindole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multiple steps:

    Formation of the Triazinoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazinoindole ring.

    Introduction of the Prop-2-en-1-yl Group: This can be achieved through alkylation reactions using prop-2-en-1-yl halides in the presence of a base.

    Attachment of the Sulfanyl Group:

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with thiophen-2-ylmethylamine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazinoindole core can be reduced under hydrogenation conditions.

    Substitution: The prop-2-en-1-yl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazinoindole derivatives.

    Substitution: Substituted prop-2-en-1-yl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its triazinoindole core and sulfanyl group. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE: shares similarities with other triazinoindole derivatives and sulfanyl-containing compounds.

Uniqueness

  • The combination of the triazinoindole core with the prop-2-en-1-yl and sulfanyl groups makes this compound unique. Its specific structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H17N5OS2

Molecular Weight

395.5 g/mol

IUPAC Name

2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C19H17N5OS2/c1-2-9-24-15-8-4-3-7-14(15)17-18(24)21-19(23-22-17)27-12-16(25)20-11-13-6-5-10-26-13/h2-8,10H,1,9,11-12H2,(H,20,25)

InChI Key

LOJRKYUHUJFVNN-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NCC4=CC=CS4

Origin of Product

United States

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